![molecular formula C20H16N4OS B2430759 1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea CAS No. 1021051-03-5](/img/structure/B2430759.png)
1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are found in a wide range of natural products and have various pharmaceutical applications, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
Thiazoles can be synthesized through several methodologies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of thiazoles and pyridines is quite diverse, allowing for a wide range of functional groups to be introduced. This diversity is key to their biological activities and physical properties .
Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds containing the thiazolo[3,2-a]pyrimidine moiety, which is structurally similar to “1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea”, have been demonstrated to possess high antitumor activities . They are promising scaffolds for the design of new anticancer drugs .
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have also shown significant antibacterial activities . This suggests that “1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea” could potentially be used in the development of new antibacterial agents.
Anti-inflammatory Activity
The anti-inflammatory activities of thiazolo[3,2-a]pyrimidines have been reported . Therefore, “1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea” could potentially be used in the treatment of inflammatory diseases.
Antioxidant Activity
Some thiazole-based compounds have shown potent antioxidant activity . This suggests that “1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea” could potentially be used in the development of new antioxidant agents.
Antimicrobial Activity
Thiazoles have pharmaceutical and biological activities that include antimicrobial properties . This suggests that “1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea” could potentially be used in the development of new antimicrobial agents.
Anti-Alzheimer Activity
Thiazoles have shown anti-Alzheimer activities . This suggests that “1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea” could potentially be used in the development of new drugs for the treatment of Alzheimer’s disease.
Antihypertensive Activity
Thiazoles have shown antihypertensive activities . This suggests that “1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea” could potentially be used in the development of new drugs for the treatment of hypertension.
Hepatoprotective Activity
Thiazoles have shown hepatoprotective activities . This suggests that “1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea” could potentially be used in the development of new drugs for the treatment of liver diseases.
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(22-13-14-6-2-1-3-7-14)23-16-9-4-8-15(12-16)18-24-17-10-5-11-21-19(17)26-18/h1-12H,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDWOYIOBCKXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

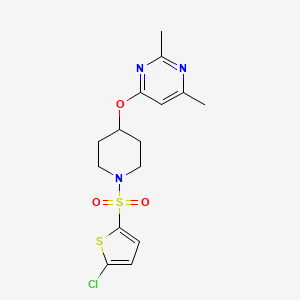
![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)

![9-(2,3-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2430684.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430685.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)
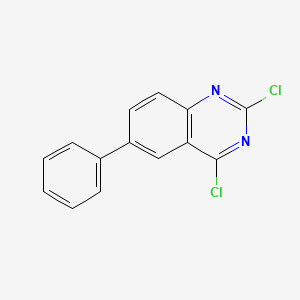
![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)
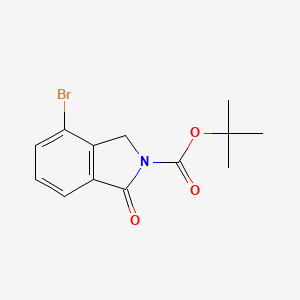
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)
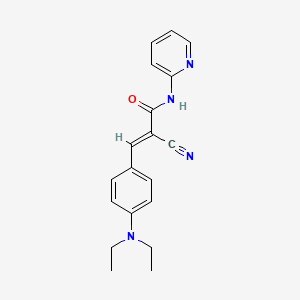
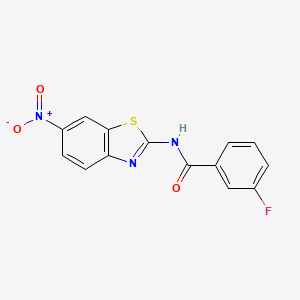

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2430698.png)